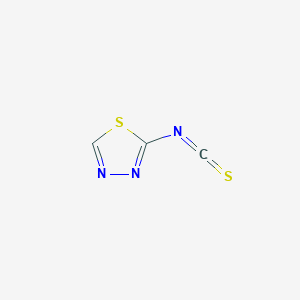
2-Isothiocyanato-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Isothiocyanato-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-1,3,4-thiadiazole typically involves the reaction of hydrazonoyl halides with potassium thiocyanate. This reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis process makes it feasible for industrial applications .
化学反应分析
Types of Reactions: 2-Isothiocyanato-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
科学研究应用
2-Isothiocyanato-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of 2-Isothiocyanato-1,3,4-thiadiazole involves its interaction with cellular components. It can alter the permeability of cell membranes, leading to cell death. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . The molecular targets include DNA, proteins, and enzymes that are crucial for cell survival and replication .
相似化合物的比较
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the isothiocyanate group.
2-Amino-1,3,4-thiadiazole: Contains an amino group instead of an isothiocyanate group.
2-Methyl-1,3,4-thiadiazole: Contains a methyl group instead of an isothiocyanate group.
Uniqueness: 2-Isothiocyanato-1,3,4-thiadiazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This group enhances its ability to interact with nucleophiles and makes it a valuable intermediate in organic synthesis .
属性
分子式 |
C3HN3S2 |
|---|---|
分子量 |
143.20 g/mol |
IUPAC 名称 |
2-isothiocyanato-1,3,4-thiadiazole |
InChI |
InChI=1S/C3HN3S2/c7-1-4-3-6-5-2-8-3/h2H |
InChI 键 |
WCXNZPBLSJKWKW-UHFFFAOYSA-N |
规范 SMILES |
C1=NN=C(S1)N=C=S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




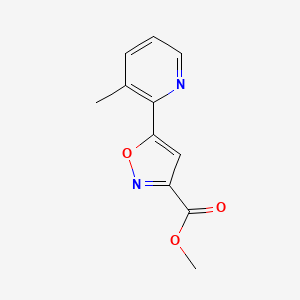
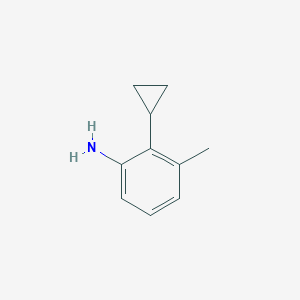
![Methyl 5-[3-Bromo-4-(1-pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13699877.png)
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
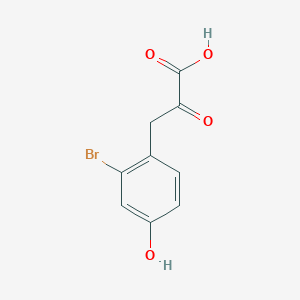
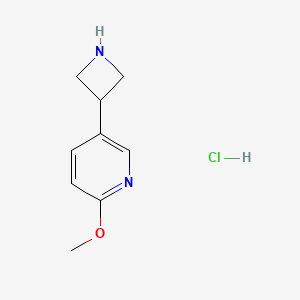
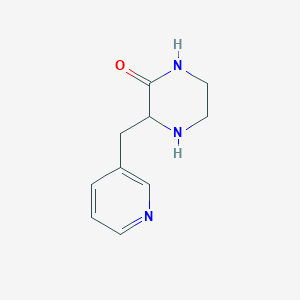
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
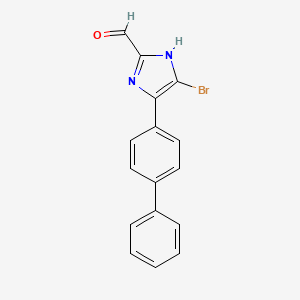

![2-[4-(Benzyloxy)phenyl]-1-methylindole](/img/structure/B13699897.png)
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
